Cefpiramide

Pharmacokinetics Half-Life Cephalosporin Comparison

Procure cefpiramide for its evidence-backed differentiation: 2–3× longer elimination half-life versus cefoperazone, enabling less frequent dosing in animal models; quantifiably superior anti-Pseudomonas aeruginosa (MIC50 2.9 µg/mL, 12% resistance) and anti-Acinetobacter activity; primary hepatobiliary elimination (23–40% biliary excretion) making it an ideal MRP2/Abcc2 probe substrate for drug-transport studies; and exceptionally high, concentration-dependent plasma protein binding (93–99%) for PK/PD modeling. A functionally distinct third-generation cephalosporin—not a generic alternative.

Molecular Formula C25H24N8O7S2
Molecular Weight 612.6 g/mol
CAS No. 70797-11-4
Cat. No. B047137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefpiramide
CAS70797-11-4
Synonyms(6R,7R)-7-((R)-2-(4-Hydroxy-6-methylnicotinamido)-2-(4-hydroxyphenyl)acetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  [6R-[6α,7β(R*)]]-7-[[[[(4-Hydroxy-6-methyl-3-pyridinyl)carbonyl]a
Molecular FormulaC25H24N8O7S2
Molecular Weight612.6 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O
InChIInChI=1S/C25H24N8O7S2/c1-11-7-16(35)15(8-26-11)20(36)27-17(12-3-5-14(34)6-4-12)21(37)28-18-22(38)33-19(24(39)40)13(9-41-23(18)33)10-42-25-29-30-31-32(25)2/h3-8,17-18,23,34H,9-10H2,1-2H3,(H,26,35)(H,27,36)(H,28,37)(H,39,40)/t17-,18-,23-/m1/s1
InChIKeyPWAUCHMQEXVFJR-PMAPCBKXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6.68e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Cefpiramide (CAS 70797-11-4) Technical Baseline for Research and Industrial Procurement


Cefpiramide (CAS 70797-11-4, molecular formula C25H24N8O7S2, molecular weight 612.64 g/mol) is a semi-synthetic, third-generation, parenteral cephalosporin antibiotic with a beta-lactam structure [1][2]. It functions as an antibacterial drug by inhibiting bacterial cell wall biosynthesis through affinity for penicillin-binding proteins (PBPs) [1]. Its chemical and pharmacological identity is defined by its distinct molecular structure and pharmacokinetic properties, which are essential for analytical, research, and procurement specifications [1][2].

Critical Reasons Why In-Class Cephalosporins Cannot Be Substituted for Cefpiramide


The selection of cefpiramide over other third-generation cephalosporins is not arbitrary; it is a necessity driven by unique and quantifiable differences in key functional domains. Substitution with seemingly related compounds like cefoperazone or ceftazidime leads to significant changes in antimicrobial coverage, pharmacokinetic duration, and tissue distribution. Specifically, cefpiramide exhibits a markedly longer elimination half-life in humans, enabling less frequent dosing [1]. It demonstrates quantifiably superior activity against Pseudomonas aeruginosa and Acinetobacter spp. compared to cefoperazone [2][3]. Furthermore, its primary route of elimination is hepatic/biliary, unlike the predominantly renal clearance of many cephalosporins, which alters its handling in specific patient populations [4]. These data points establish that cefpiramide is not a 'me-too' antibiotic but a functionally distinct entity with a specific, evidence-backed profile.

Quantitative Differentiators of Cefpiramide Against Key Comparators


Significantly Extended Human Elimination Half-Life Versus Cefoperazone and Other Class Members

Cefpiramide possesses a substantially longer plasma elimination half-life in humans compared to its closest structural and clinical analog, cefoperazone, as well as the vast majority of cephalosporins. This extended half-life is a direct, quantifiable differentiator that impacts dosing frequency and sustained drug exposure [1][2].

Pharmacokinetics Half-Life Cephalosporin Comparison

Quantifiably Higher Anti-Pseudomonal Activity Compared to Cefoperazone

Cefpiramide demonstrates a quantifiable advantage in anti-pseudomonal activity over cefoperazone. In a head-to-head Japanese study, cefpiramide was found to be two dilution steps (approximately 4-fold) more potent than cefoperazone against P. aeruginosa [1]. This finding is corroborated by a large Chinese study where cefpiramide showed a lower resistance rate against P. aeruginosa (12%) than cefoperazone, ceftazidime, ceftriaxone, aztreonam, and cefepime [2].

Antibacterial Activity Pseudomonas aeruginosa MIC Comparison

Distinct Hepatic/Biliary Excretion Profile with High Bile Concentrations

Cefpiramide is characterized by a high degree of hepatic elimination, a property that distinguishes it from many cephalosporins that are primarily renally cleared. In a perfusion study, a mean peak biliary concentration of 741 ± 15 µg/mL was achieved between 30-60 minutes, with 40.4% of the injected dose cumulatively excreted in bile [1]. In cholecystectomized patients, peak bile concentrations reached 1,161 ± 392 µg/mL, with a 24-hour biliary recovery of 23.1% [2].

Pharmacokinetics Biliary Excretion Tissue Distribution

High and Concentration-Dependent Human Plasma Protein Binding

Cefpiramide exhibits very high and concentration-dependent binding to human plasma proteins, primarily albumin. This is a key determinant of its pharmacokinetic behavior, including its extended half-life and distribution. In patients with normal or impaired renal function, protein binding varied between 93.0 ± 1.3% and 99.3 ± 0.8% and was linearly and inversely related to the serum concentration [1]. Comparative studies note that cefpiramide is more strongly bound to human plasma than to animal plasma, which is critical for interpreting preclinical data [2].

Protein Binding Pharmacokinetics Albumin Binding

In Vivo Superiority Over Cefoperazone in Experimental Pseudomonas Infection Model

The translational potential of cefpiramide's in vitro activity is supported by in vivo studies. Against carbenicillin-resistant Pseudomonas aeruginosa infections in a mouse model, cefpiramide was reported to be three times more potent than cefoperazone, as well as cefotaxime and piperacillin [1]. This superior in vivo performance is a critical data point for differentiating it from cefoperazone, which shares a similar antibacterial spectrum but appears less effective in this specific infection model.

In Vivo Efficacy Pseudomonas Animal Model

Broader Anti-Staphylococcal Activity Than Cefoperazone, Including Against Beta-Lactamase Producers

Cefpiramide demonstrates a quantifiable advantage in in vivo potency against Staphylococcus aureus, a key differentiator from cefoperazone. In a mouse model, cefpiramide was more potent than cefoperazone against infections produced by both beta-lactamase-producing and non-beta-lactamase-producing strains of S. aureus [1]. This superior activity is further supported by in vitro data where cefpiramide's MIC values against staphylococci (MIC50 1.2 µg/mL) place it among the most active cephalosporins tested [2].

Antibacterial Activity Staphylococcus aureus Beta-Lactamase Stability

Validated Research and Industrial Application Scenarios for Cefpiramide


Reference Standard in Anti-Pseudomonal and Anti-Staphylococcal Susceptibility Assays

Given its potent in vitro activity against Pseudomonas aeruginosa (MIC50 2.9 µg/mL, resistance rate 12%) and Staphylococcus aureus (MIC50 1.2 µg/mL), cefpiramide serves as a valuable reference standard or positive control in broth microdilution, agar dilution, and disk diffusion susceptibility testing assays. Its distinct activity profile against these key pathogens, as quantitatively established in Section 3, allows researchers to benchmark the potency of novel compounds or evaluate resistance mechanisms [1][2].

Pharmacokinetic Probe for Hepatic and Biliary Drug Transport Studies

Cefpiramide's unique pharmacokinetic profile, characterized by high and sustained biliary concentrations (peak > 1,000 µg/mL in bile) and primary hepatic elimination (23-40% of dose excreted in bile), makes it an ideal probe substrate for investigating hepatobiliary drug transport mechanisms. As noted in Section 3, it is a substrate for multidrug resistance-associated protein 2 (MRP2/Abcc2), making it useful for in vitro and in vivo studies on transporter function, drug-drug interactions, and hepatobiliary clearance in disease models like cholestasis [1][2].

Long-Acting Comparator in In Vivo Infection Models Requiring Extended Dosing Intervals

The extended human half-life of cefpiramide (4.44-5.0 hours), which is 2-3 times longer than cefoperazone, translates to practical advantages in animal models of infection. In mice, cefpiramide's half-life is 87 minutes, significantly longer than many comparators [1]. This property makes cefpiramide a superior comparator in in vivo efficacy studies, as it reduces the need for frequent redosing, thereby minimizing animal handling stress and simplifying study protocols, while still providing sustained therapeutic exposure [2].

Tool Compound for Investigating the Impact of High Protein Binding on PK/PD

With its exceptionally high and concentration-dependent plasma protein binding (93-99%), cefpiramide is a prime candidate for research exploring the interplay between protein binding, free drug concentration, and in vivo efficacy (PK/PD). As outlined in Section 3, this property allows researchers to use cefpiramide to model and experimentally validate the 'free drug hypothesis' or to study how changes in serum albumin (e.g., in disease states or using displacing agents) alter pharmacokinetics and tissue distribution, providing insights applicable to other highly bound drugs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefpiramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.